(r)-(4-Benzylmorpholin-3-yl)methanol chemical structure and stereochemistry
(r)-(4-Benzylmorpholin-3-yl)methanol chemical structure and stereochemistry
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral building blocks is paramount. This guide provides a detailed overview of the chemical structure, stereochemistry, and potential applications of (R)-(4-Benzylmorpholin-3-yl)methanol, a key intermediate in the synthesis of various biologically active compounds.
Chemical Structure and Stereochemistry
(R)-(4-Benzylmorpholin-3-yl)methanol possesses a morpholine core, a heterocyclic amine that is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The molecule is substituted at the nitrogen (position 4) with a benzyl group and at position 3 with a hydroxymethyl group.
The key feature of this molecule is the chiral center at the C3 position of the morpholine ring. The "(R)" designation in its name refers to the specific three-dimensional arrangement of the substituents around this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The stereochemistry of such molecules is critical, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. While the (S)-enantiomer is noted for its biological activities, the (R)-enantiomer serves as a crucial counterpart in stereoselectivity studies and as a building block for other specific chiral molecules.[1][2]
Key Structural Features:
-
Morpholine Ring: A six-membered saturated heterocycle containing oxygen and nitrogen atoms in a 1,4-relationship.
-
Benzyl Group: A phenylmethyl group attached to the nitrogen atom of the morpholine ring.
-
Hydroxymethyl Group: A -CH2OH group attached to the C3 position of the morpholine ring.
-
Chiral Center: The carbon atom at the C3 position, bonded to the nitrogen, the hydroxymethyl group, a hydrogen atom, and another carbon of the ring, resulting in two possible enantiomers, (R) and (S).
Below is a logical workflow for the synthesis and characterization of (R)-(4-benzylmorpholin-3-yl)methanol.
Caption: A logical workflow for the synthesis and characterization of (R)-(4-benzylmorpholin-3-yl)methanol.
Physicochemical and Spectroscopic Data
Precise quantitative data for (R)-(4-Benzylmorpholin-3-yl)methanol is not extensively documented in publicly available literature, with more information available for the racemic mixture and the (S)-enantiomer. However, based on the known structure and data from analogous compounds, the following properties can be expected.
| Property | Data | Source/Comment |
| Molecular Formula | C12H17NO2 | Based on chemical structure.[3] |
| Molecular Weight | 207.27 g/mol | Calculated from the molecular formula.[3] |
| CAS Number | 714971-27-4 | For the (R)-enantiomer.[1] |
| Appearance | Expected to be an oil or low-melting solid | By analogy to similar morpholine derivatives. |
| Boiling Point | Not specified | High boiling point expected due to polar functional groups and molecular weight. |
| Melting Point | Not specified | - |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | The hydrochloride salt form generally shows improved aqueous solubility.[1] |
| Optical Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | A defining characteristic of enantiomers. |
Spectroscopic Data:
| Spectroscopy | Expected Peaks |
| ¹H NMR | Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H). Benzylic methylene protons (-CH2-Ph): ~3.5-3.7 ppm (AB quartet or two doublets, 2H). Morpholine ring protons: A complex series of multiplets between ~2.0-4.0 ppm. Hydroxymethyl protons (-CH2OH): ~3.4-3.6 ppm (multiplet, 2H). Hydroxyl proton (-OH): A broad singlet, variable chemical shift. |
| ¹³C NMR | Aromatic carbons: ~127-138 ppm. Benzylic carbon: ~60-65 ppm. Morpholine ring carbons: ~50-75 ppm. Hydroxymethyl carbon: ~60-65 ppm. |
| IR (Infrared) | O-H stretch (alcohol): Broad peak around 3300-3500 cm⁻¹. C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-O stretch (ether and alcohol): ~1050-1150 cm⁻¹. |
| MS (Mass Spectrometry) | Molecular ion peak (M+) at m/z = 207. A significant fragment at m/z = 91 corresponding to the benzyl cation ([C7H7]+) is expected. |
Experimental Protocols
Detailed experimental protocols for the synthesis of (R)-(4-Benzylmorpholin-3-yl)methanol are not widely published. However, a general synthetic approach can be inferred from standard organic chemistry transformations and procedures for analogous compounds. A plausible route would involve the N-benzylation of a suitable chiral morpholine precursor.
Hypothetical Synthesis of (R)-(4-Benzylmorpholin-3-yl)methanol:
Objective: To synthesize (R)-(4-Benzylmorpholin-3-yl)methanol from (R)-morpholin-3-yl)methanol.
Materials:
-
(R)-morpholin-3-yl)methanol
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of (R)-morpholin-3-yl)methanol (1.0 eq) in acetonitrile in a round-bottom flask is added potassium carbonate (2.0-3.0 eq).
-
N-Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (R)-(4-Benzylmorpholin-3-yl)methanol.
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy. The enantiomeric purity is determined by chiral HPLC.
Applications in Drug Development
(R)-(4-Benzylmorpholin-3-yl)methanol is a valuable chiral building block for the synthesis of more complex molecules. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance pharmacokinetic properties. The benzyl group can be retained in the final molecule or can serve as a protecting group that is later removed. The primary alcohol provides a reactive handle for further synthetic modifications.
The stereochemistry at the C3 position is of utmost importance. Enantiomers often have different binding affinities for their biological targets, leading to variations in efficacy and potential for off-target effects. Therefore, the availability of enantiomerically pure building blocks like (R)-(4-Benzylmorpholin-3-yl)methanol is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs). This allows for a more precise understanding of the structure-activity relationship and can lead to drugs with improved therapeutic indices.[1][2]
